molecular formula C21H17BrN2OS B285173 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B285173
M. Wt: 425.3 g/mol
InChI Key: MKLWURDXAWEABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. This compound has been found to have potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Furthermore, this compound has been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one are dependent on the specific application. As an anticancer agent, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. As an anti-inflammatory agent, this compound has been found to inhibit the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. Furthermore, as a neuroprotective agent, this compound has been found to protect neurons from oxidative stress and apoptosis by activating the Nrf2 signaling pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its unique chemical structure and properties, which make it a promising candidate for various scientific research applications. However, there are also limitations to using this compound in lab experiments, including its low solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the scientific research of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential as an anticancer agent by studying its efficacy in different types of cancer cells and in vivo models. Another direction is to explore its potential as an anti-inflammatory agent by studying its effects on different inflammatory diseases and in vivo models. Furthermore, future research could focus on the development of novel derivatives of this compound with improved solubility and potency.

Synthesis Methods

The synthesis of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malononitrile to form 5-(3,4-dimethylphenyl)-2-cyanoacrylic acid. The second step involves the reaction of 5-(3,4-dimethylphenyl)-2-cyanoacrylic acid with 2-bromo-4-methylbenzylbromide to form 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thiophene-2-carboxylic acid. The final step involves the cyclization of 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thiophene-2-carboxylic acid to form 3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Scientific Research Applications

3-(4-bromobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has potential applications in scientific research due to its unique chemical structure and properties. This compound has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been found to have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have potential as a neuroprotective agent due to its ability to protect neurons from oxidative stress and apoptosis.

properties

Molecular Formula

C21H17BrN2OS

Molecular Weight

425.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H17BrN2OS/c1-13-3-6-16(9-14(13)2)18-11-26-20-19(18)21(25)24(12-23-20)10-15-4-7-17(22)8-5-15/h3-9,11-12H,10H2,1-2H3

InChI Key

MKLWURDXAWEABD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C

Origin of Product

United States

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